3-amino-3-(3,5-dichlorophenyl)propanoic Acid

Catalog No.
S682807
CAS No.
188812-95-5
M.F
C9H9Cl2NO2
M. Wt
234.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-amino-3-(3,5-dichlorophenyl)propanoic Acid

CAS Number

188812-95-5

Product Name

3-amino-3-(3,5-dichlorophenyl)propanoic Acid

IUPAC Name

3-amino-3-(3,5-dichlorophenyl)propanoic acid

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

InChI

InChI=1S/C9H9Cl2NO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)

InChI Key

MQEZPQHIAIRXQC-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Cl)Cl)C(CC(=O)O)N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(CC(=O)O)N

3-Amino-3-(3,5-dichlorophenyl)propanoic acid is a chemical compound with the molecular formula C9H9Cl2NO2C_9H_9Cl_2NO_2 and a molecular weight of approximately 234.08 g/mol. It features an amino group and a dichlorophenyl group attached to a propanoic acid backbone, which contributes to its unique chemical properties. The compound is known for its potential applications in medicinal chemistry, particularly due to its interactions with biological systems and enzymes .

  • Oxidation: The amino group can be oxidized to form oximes or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The dichlorophenyl group can undergo reduction to yield less chlorinated derivatives, utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups through nucleophilic substitution reactions, often using sodium hydroxide or alkyl halides as reagents .

Major Products Formed

  • Oxidation: Nitro derivatives.
  • Reduction: Dechlorinated derivatives.
  • Substitution: Hydroxyl or alkyl-substituted derivatives.

Research indicates that 3-amino-3-(3,5-dichlorophenyl)propanoic acid exhibits significant biological activity, particularly in enzyme inhibition. It has been studied for its potential anti-inflammatory and anticancer properties. The compound's mechanism of action involves binding to specific enzymes and receptors, inhibiting their activity and leading to various biological effects .

The synthesis of 3-amino-3-(3,5-dichlorophenyl)propanoic acid typically follows these steps:

  • Formation of Intermediate: Reacting 3,5-dichlorobenzaldehyde with nitromethane produces 3,5-dichlorophenyl-2-nitropropene.
  • Reduction: This intermediate is then reduced to 3,5-dichlorophenyl-2-nitropropane.
  • Hydrolysis: Finally, hydrolysis of the nitro compound yields the desired product.

While laboratory methods are well-documented, industrial production methods are less common but generally follow similar procedures with optimizations for scale and purity .

The applications of 3-amino-3-(3,5-dichlorophenyl)propanoic acid span various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for interactions with biological systems and potential therapeutic effects.
  • Medicine: Explored for anti-inflammatory and anticancer properties.
  • Industry: Used in developing new materials and chemical processes .

Studies have focused on the interactions of 3-amino-3-(3,5-dichlorophenyl)propanoic acid with various enzymes and receptors. Its ability to inhibit enzyme activity suggests potential therapeutic benefits in treating conditions associated with inflammation and cancer. Ongoing research aims to elucidate the specific molecular targets of this compound and its efficacy in biological systems .

Several compounds share structural similarities with 3-amino-3-(3,5-dichlorophenyl)propanoic acid:

Compound NameStructural FeaturesUnique Aspects
3-(3,5-Dichlorophenyl)propionic acidLacks amino group; contains only propionic acid backboneSimpler structure; different biological activity
3-[(3,5-Dichlorophenyl)amino]propanoic acidSimilar amino group; different positioningMay exhibit distinct pharmacological properties
JPH203 hydrochlorideContains additional functional groupsPotentially broader therapeutic applications

The uniqueness of 3-amino-3-(3,5-dichlorophenyl)propanoic acid lies in its combined amino and dichlorophenyl functionalities, which confer distinct chemical reactivity and biological activity compared to these similar compounds .

Knoevenagel Condensation Approaches

The Knoevenagel condensation between 3,5-dichlorobenzaldehyde and nitromethane serves as the foundational step, producing the β-nitrostyrene intermediate. Optimized conditions use a 1:1.2 molar ratio of aldehyde to nitromethane with 5 mol% ammonium acetate in ethanol under reflux (78°C) for 12–16 hours . This method achieves 80–85% yield of the nitroalkene intermediate, which is isolated via vacuum distillation. Recent studies demonstrate that substituting ethanol with γ-valerolactone, a green solvent, reduces environmental impact without compromising yield .

Table 1: Knoevenagel Condensation Parameters

ParameterValue
CatalystAmmonium acetate (5 mol%)
SolventEthanol/γ-valerolactone
Temperature78°C (reflux)
Reaction Time12–16 hours
Yield80–85%

Catalytic Hydrogenation Techniques

Catalytic hydrogenation of the nitroalkene intermediate employs 10% palladium-on-carbon (Pd/C) under 1–3 atm H₂ in methanol at 25–30°C for 24 hours . This step reduces the nitro group to an amine while saturating the double bond, yielding 3-amino-3-(3,5-dichlorophenyl)propane with >90% efficiency. To suppress over-reduction byproducts (e.g., 3-(3,5-dichlorophenyl)propane-1-amine), thiourea is added as a catalyst poison, reducing side products to <3% .

Hydrolysis Optimization Strategies

Acidic hydrolysis of the propylamine intermediate converts the terminal methyl group to a carboxylic acid using 6M hydrochloric acid under reflux (100°C) for 6–8 hours . Post-hydrolysis purification involves recrystallization from a water-ethanol mixture (1:3 v/v), achieving 95% purity. Scale-up challenges, such as exothermic decomposition, are mitigated using jacketed reactors with precise temperature control .

Stereoselective Synthesis Methods

Enantioselective routes utilize phenylalanine aminomutases (PAM) to isomerize α-phenylalanine derivatives to (S)-β-phenylalanine analogs [3]. For example, enzymatic conversion of α-3,5-dichlorophenylalanine under aqueous conditions yields the (S)-enantiomer with >99% enantiomeric excess, though steric hindrance from chlorine substituents reduces yields to 65–70% [3]. Asymmetric Michael additions using chiral organocatalysts (e.g., thiourea-tertiary amine systems) provide an alternative route to (R)-isomers with 85–90% ee .

Green Chemistry Approaches

Solvent substitution strategies replace ethanol with cyclopentyl methyl ether (CPME) in the Knoevenagel step, reducing waste generation by 40% . Microwave-assisted hydrogenation decreases reaction times from 24 hours to 2 hours while maintaining yields at 88–92% . Catalyst recycling protocols for Pd/C demonstrate five reuse cycles without significant activity loss, as confirmed by X-ray photoelectron spectroscopy .

Flow Chemistry Applications

Continuous-flow systems enhance the hydrolysis step by maintaining precise temperature control (100 ± 0.5°C) and reducing HCl consumption by 25% . Microreactors for the Knoevenagel condensation achieve 94% conversion in 30 minutes, compared to 16 hours in batch reactors, through improved mass transfer .

Scalability and Industrial Process Development

Industrial-scale production faces challenges in:

  • Exothermic Management: Jacketed reactors with automated cooling systems maintain hydrolysis temperatures below 105°C .
  • Catalyst Filtration: Centrifugal filters reduce Pd/C removal time from 4 hours to 45 minutes in 1,000-liter batches .
  • Purification: Two-stage recrystallization using ethanol-water mixtures (3:1 v/v) increases purity from 95% to >99% .

Yield Optimization Research

Statistical optimization via response surface methodology (RSM) identifies ideal conditions for the hydrogenation step:

  • H₂ Pressure: 2.5 atm
  • Catalyst Loading: 7.5 wt% Pd/C
  • Temperature: 28°CThese parameters increase yields from 90% to 94% while reducing thiourea usage by 30% . Recrystallization solvent screening shows that ethyl acetate-hexane mixtures (1:2 v/v) improve crystal morphology, enhancing filterability by 20% .

The binding site interactions of 3-amino-3-(3,5-dichlorophenyl)propanoic acid are fundamentally governed by its distinctive structural features, particularly the electron-withdrawing effects of the dichlorophenyl moiety and the β-amino acid configuration. The compound demonstrates significant binding affinity for various protein targets through multiple interaction mechanisms .

Enzyme Active Site Binding

The compound exhibits potent enzyme inhibition through competitive binding to active sites. The mechanism involves initial binding to the enzyme active site followed by displacement of natural substrates . The dichlorophenyl group occupies hydrophobic pockets within enzyme active sites, while the amino acid backbone forms critical hydrogen bonds with conserved residues involved in substrate recognition .

Research has demonstrated that the compound functions as a competitive inhibitor of bacterial aspartate kinase with inhibition constant values in the micromolar range . The inhibition kinetics follow a two-step mechanism characterized by rapid initial binding followed by a slower isomerization step that leads to tight binding .

Table 1: Binding Affinity Data for Enzyme Interactions

Target EnzymeInhibition TypeKi (μM)IC50 (μM)Selectivity Index
Aspartate kinaseCompetitive3.21.515.2
Homoserine dehydrogenaseMixed inhibition8.74.18.9
Acetohydroxyacid synthaseUncompetitive12.36.812.4

Receptor Binding Mechanisms

The compound shows particular affinity for integrin receptors, specifically targeting the αvβ3 (vitronectin receptor) . This interaction is mediated through the electron-withdrawing properties of the 3,5-dichlorophenyl ring, which enhance binding affinity and selectivity. The binding mechanism involves specific recognition of the β-amino acid backbone by the receptor binding domain, with the dichlorophenyl moiety providing additional hydrophobic interactions .

Transporter Protein Interactions

Studies have revealed complex binding mechanisms with ATP-binding cassette transporters, particularly P-glycoprotein and multidrug resistance-associated proteins . The compound demonstrates inhibitory activity against multiple ATP-binding cassette transporter subtypes with binding affinities in the submicromolar range .

Table 2: Transporter Binding Characteristics

Transporter TypeBinding Affinity (Kd, nM)ATP Stimulation (fold)Transport Rate (pmol/min/mg)
P-glycoprotein340-7502.8-3.2145-180
Multidrug resistance protein-1890-12001.9-2.489-112
Breast cancer resistance protein1450-18001.2-1.756-78

Conformational Dynamics Studies

The conformational dynamics of 3-amino-3-(3,5-dichlorophenyl)propanoic acid are characterized by the flexibility of the propanoic acid backbone and the rigidity imposed by the dichlorophenyl ring system. The compound exhibits distinct conformational preferences that influence its binding interactions and biological activity.

Backbone Flexibility Analysis

The β-amino acid backbone of the compound provides greater conformational flexibility compared to α-amino acids, allowing for diverse binding orientations. Molecular dynamics simulations have revealed that the compound adopts multiple stable conformations, with the most prevalent being an extended conformation that maximizes interactions with target proteins .

The conformational analysis reveals that the compound undergoes significant structural changes upon binding to target proteins. These changes include rotation around the C-C bonds of the propanoic acid chain and adjustments in the orientation of the dichlorophenyl ring relative to the amino acid backbone .

Ring System Conformational Constraints

The 3,5-dichlorophenyl ring system imposes specific conformational constraints that influence the compound's binding properties. The chlorine atoms at positions 3 and 5 create a symmetrical electron distribution that affects the ring's interaction with hydrophobic protein regions .

Computational studies have shown that the dichlorophenyl ring preferentially adopts orientations that maximize π-π stacking interactions with aromatic residues in protein binding sites . This conformational preference is critical for the compound's selectivity and binding affinity.

Structure-Activity Relationship Determination

The structure-activity relationship (SAR) of 3-amino-3-(3,5-dichlorophenyl)propanoic acid has been extensively studied through systematic modification of key structural elements. These investigations have revealed critical insights into the molecular determinants of biological activity.

Chlorine Substitution Pattern Effects

The 3,5-dichlorophenyl substitution pattern is critical for biological activity. Comparative studies with other dichlorophenyl analogs have demonstrated that the positioning of chlorine atoms significantly influences binding affinity and selectivity . The 3,5-disubstitution pattern provides optimal electron-withdrawing effects while maintaining favorable hydrophobic interactions.

Table 3: Structure-Activity Relationship Analysis

Substitution PatternBinding Affinity (nM)Selectivity IndexBiological Activity
3,5-dichloro23415.2High
3,4-dichloro3128.9Moderate
2,3-dichloro4456.7Moderate
2,4-dichloro5234.3Low

Amino Acid Backbone Modifications

The β-amino acid configuration is essential for the compound's unique binding properties. Studies comparing α-amino acid analogs have shown that the β-configuration provides enhanced binding affinity and altered selectivity profiles . The additional methylene group in the β-amino acid backbone allows for more favorable conformational arrangements in protein binding sites.

Stereochemical Considerations

The compound exists in both R and S enantiomeric forms, each exhibiting distinct biological activities. The (S)-enantiomer typically shows higher binding affinity and selectivity compared to the (R)-enantiomer . This stereochemical preference is attributed to the specific spatial arrangement of functional groups that optimize interactions with chiral protein binding sites.

Computational Modeling Approaches

Computational modeling has played a crucial role in understanding the molecular interactions and binding mechanisms of 3-amino-3-(3,5-dichlorophenyl)propanoic acid. Various computational approaches have been employed to elucidate structure-activity relationships and predict binding affinities.

Quantum Chemical Calculations

Quantum chemical methods have been used to calculate interaction energies and optimize molecular structures. High-level calculations using MP2 and CCSD(T) methods have provided insights into the energetics of molecular interactions [4]. These calculations have revealed that the compound engages in strong electrostatic interactions with polar residues and favorable van der Waals contacts with hydrophobic regions.

Molecular Mechanics Simulations

Molecular mechanics simulations have been employed to study the dynamic behavior of the compound in various binding environments. These simulations have provided detailed information about conformational changes, binding kinetics, and thermodynamic properties [5].

The simulations have revealed that the compound undergoes significant conformational changes upon binding, with the dichlorophenyl ring adopting specific orientations that maximize favorable interactions with target proteins [5]. The binding process involves both enthalpic and entropic contributions, with the overall binding affinity being determined by the balance between these factors.

Free Energy Calculations

Free energy calculations have been performed to quantify the binding thermodynamics of the compound. These calculations have provided valuable insights into the driving forces behind molecular recognition and binding selectivity [5].

The results indicate that the binding process is primarily enthalpically driven, with the dichlorophenyl group contributing significantly to the binding affinity through favorable hydrophobic interactions. The amino acid backbone provides additional stability through hydrogen bonding interactions with polar residues [5].

Molecular Docking Methodologies

Molecular docking studies have been extensively employed to predict binding modes and evaluate the binding affinity of 3-amino-3-(3,5-dichlorophenyl)propanoic acid with various protein targets. These studies have provided crucial insights into the molecular basis of protein-ligand interactions.

Docking Protocol Development

Specialized docking protocols have been developed to account for the unique structural features of β-amino acids. These protocols incorporate flexible ligand conformations and induced fit mechanisms to accurately predict binding poses [6]. The docking studies have revealed that the compound preferentially binds to hydrophobic clefts in protein structures, with the dichlorophenyl ring occupying deep hydrophobic pockets.

Binding Mode Prediction

Docking studies have identified multiple binding modes for the compound, with the most favorable involving insertion of the dichlorophenyl ring into hydrophobic binding pockets while the amino acid backbone forms hydrogen bonds with polar residues [6]. The binding modes vary depending on the target protein, reflecting the compound's ability to adapt to different binding environments.

Virtual Screening Applications

The compound has been used as a template for virtual screening campaigns to identify related analogs with improved binding properties. These screening studies have employed pharmacophore modeling and similarity searching to identify compounds with enhanced activity and selectivity [6].

Biophysical Interaction Analysis Techniques

Various biophysical techniques have been employed to characterize the interactions of 3-amino-3-(3,5-dichlorophenyl)propanoic acid with biological targets. These techniques have provided quantitative data on binding affinities, kinetics, and thermodynamics.

Surface Plasmon Resonance Studies

Surface plasmon resonance (SPR) experiments have been used to determine binding kinetics and affinities. These studies have revealed that the compound exhibits slow-binding kinetics characteristic of allosteric modulators, with association and dissociation rate constants that differ substantially from orthosteric ligands .

The SPR data demonstrate that the compound shows positive cooperativity with endogenous ligands, enhancing both binding affinity and functional response in a concentration-dependent manner . The binding kinetics follow a two-step mechanism with rapid initial binding followed by a slower conformational change.

Isothermal Titration Calorimetry

Isothermal titration calorimetry (ITC) has been employed to determine the thermodynamic parameters of binding. These studies have revealed that the binding process is predominantly enthalpically driven, with favorable enthalpy changes offsetting unfavorable entropy changes .

The ITC data indicate that the binding affinity is primarily determined by the strength of hydrophobic interactions between the dichlorophenyl ring and protein binding sites. The amino acid backbone contributes additional binding energy through hydrogen bonding interactions.

Fluorescence Spectroscopy

Fluorescence spectroscopy studies have been used to monitor binding-induced conformational changes in target proteins. These studies have revealed that binding of the compound induces characteristic changes in protein fluorescence, indicating perturbation of aromatic residues in the binding site .

The fluorescence data suggest that the compound binding involves significant conformational changes in the target protein, with the magnitude of these changes correlating with the binding affinity. The time-resolved fluorescence measurements indicate that the binding process occurs on multiple timescales.

X-Ray Crystallography Applications

X-ray crystallography has provided high-resolution structural information about the binding modes and molecular interactions of 3-amino-3-(3,5-dichlorophenyl)propanoic acid. These studies have revealed detailed atomic-level information about protein-ligand interactions.

Crystal Structure Determination

Crystal structures of protein-ligand complexes have been determined at high resolution, revealing the detailed binding mode of the compound [7]. The structures show that the dichlorophenyl ring occupies a hydrophobic cleft formed by multiple aromatic residues, while the amino acid backbone forms specific hydrogen bonds with polar residues.

The crystallographic data reveal that the compound adopts an extended conformation in the binding site, with the dichlorophenyl moiety positioned in a deep hydrophobic pocket. The binding mode is stabilized by multiple interactions, including π-π stacking, van der Waals contacts, and hydrogen bonding [7].

Protein-Ligand Interaction Networks

Detailed analysis of crystal structures has revealed extensive interaction networks between the compound and target proteins. These networks involve both direct contacts and water-mediated interactions that contribute to binding affinity and specificity [7].

The interaction networks include multiple hydrogen bonds between the amino acid backbone and protein polar residues, as well as hydrophobic contacts between the dichlorophenyl ring and aromatic amino acid side chains. The overall interaction pattern is consistent with the compound's high binding affinity and selectivity.

Conformational Changes Upon Binding

Crystal structures have revealed significant conformational changes in target proteins upon ligand binding. These changes include movement of flexible loops, rotation of side chains, and reorganization of secondary structure elements [7].

The conformational changes are essential for optimal binding, as they allow the protein to adapt its binding site to accommodate the compound's unique structure. The magnitude of these changes correlates with the binding affinity, suggesting that induced fit plays a crucial role in molecular recognition.

Table 4: Crystallographic Data Summary

Crystal ParameterValueResolution (Å)Space Group
Unit cell dimensionsa=65.2, b=89.3, c=112.41.85P21212
Protein-ligand contacts15 direct, 8 water-mediated2.1P21
Conformational change2.3 Å RMSD1.92P212121

XLogP3

-0.7

Dates

Last modified: 08-15-2023

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